Cas no 90259-52-2 (Ethyl 2-amino-6-methylbenzoate)

Ethyl 2-amino-6-methylbenzoate is a benzoate ester derivative featuring both an amino and a methyl substituent on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural features, including the electron-donating amino and methyl groups, enhance reactivity in electrophilic aromatic substitution and coupling reactions. The ethyl ester moiety further improves solubility in organic solvents, facilitating downstream processing. With a well-defined purity and consistent performance, it is a reliable building block for constructing complex heterocyclic frameworks. Its stability under standard storage conditions ensures ease of handling in laboratory and industrial settings.
Ethyl 2-amino-6-methylbenzoate structure
90259-52-2 structure
商品名:Ethyl 2-amino-6-methylbenzoate
CAS番号:90259-52-2
MF:C10H13NO2
メガワット:179.215722799301
MDL:MFCD14631083
CID:790826
PubChem ID:15617258

Ethyl 2-amino-6-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-6-methylbenzoate
    • Benzoic acid, 2-amino-6-methyl-, ethyl ester
    • 2-Amino-6-methylbenzoic acid ethyl ester
    • 2-Ethoxycarbonyl-3-methylaniline
    • Ethyl 6-methylanthranilate
    • 90259-52-2
    • DTXSID20575780
    • MFCD14631083
    • AKOS010563106
    • TS-02497
    • EN300-193067
    • E75985
    • PNABFOOCARYOBG-UHFFFAOYSA-N
    • SCHEMBL2405060
    • CS-0151843
    • Ethyl2-amino-6-methylbenzoate
    • SY317249
    • DB-095994
    • MDL: MFCD14631083
    • インチ: 1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3
    • InChIKey: PNABFOOCARYOBG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C)=CC=CC=1N)OCC

計算された属性

  • せいみつぶんしりょう: 179.094628657g/mol
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 2-amino-6-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM368254-250mg
Ethyl 2-amino-6-methylbenzoate
90259-52-2 95%+
250mg
$133 2022-05-27
Enamine
EN300-193067-10.0g
ethyl 2-amino-6-methylbenzoate
90259-52-2
10g
$2302.0 2023-05-31
Enamine
EN300-193067-0.5g
ethyl 2-amino-6-methylbenzoate
90259-52-2
0.5g
$399.0 2023-09-17
Enamine
EN300-193067-0.25g
ethyl 2-amino-6-methylbenzoate
90259-52-2
0.25g
$382.0 2023-09-17
Enamine
EN300-193067-1.0g
ethyl 2-amino-6-methylbenzoate
90259-52-2
1g
$416.0 2023-05-31
Aaron
AR01DPJM-250mg
Ethyl 2-amino-6-methylbenzoate
90259-52-2 98%
250mg
$10.00 2025-02-11
Enamine
EN300-193067-1g
ethyl 2-amino-6-methylbenzoate
90259-52-2
1g
$416.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222483-1g
Ethyl 2-amino-6-methylbenzoate
90259-52-2 98%
1g
¥371.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSN102-1g
ethyl 2-amino-6-methylbenzoate
90259-52-2 95%
1g
¥353.0 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E46480-5g
Ethyl 2-amino-6-methylbenzoate
90259-52-2 98%
5g
¥2463.0 2024-07-19

Ethyl 2-amino-6-methylbenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Preparation of aminosulfonylbenzene derivatives as herbicides
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Ethyl 2-amino-6-methylbenzoate Raw materials

Ethyl 2-amino-6-methylbenzoate Preparation Products

Ethyl 2-amino-6-methylbenzoate 関連文献

Ethyl 2-amino-6-methylbenzoateに関する追加情報

Ethyl 2-amino-6-methylbenzoate (CAS No. 90259-52-2): Properties, Applications, and Market Insights

Ethyl 2-amino-6-methylbenzoate (CAS No. 90259-52-2) is a specialized organic compound widely recognized in pharmaceutical and fine chemical industries. This ester derivative of 2-amino-6-methylbenzoic acid exhibits unique chemical properties that make it valuable for synthetic applications. With the growing demand for pharmaceutical intermediates and flavor & fragrance ingredients, this compound has gained significant attention in research and industrial circles.

The molecular structure of Ethyl 2-amino-6-methylbenzoate combines an aromatic ring with both amino and ester functional groups, offering versatile reactivity. Recent studies highlight its potential as a building block for heterocyclic compounds, particularly in the development of novel drug candidates. The methyl substitution at the 6-position enhances the compound's stability while influencing its electronic properties, making it particularly interesting for structure-activity relationship studies in medicinal chemistry.

In pharmaceutical applications, CAS 90259-52-2 serves as a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its unique structural features contribute to the development of compounds with potential biological activity, particularly in central nervous system (CNS) targeting molecules. The compound's ester group provides excellent solubility characteristics, which is crucial for formulation development in drug discovery processes.

The synthesis of Ethyl 2-amino-6-methylbenzoate typically involves esterification reactions of the corresponding benzoic acid derivative. Modern synthetic approaches emphasize green chemistry principles, with researchers exploring catalytic methods that reduce energy consumption and waste generation. These advancements align with current industry trends toward sustainable chemical production, addressing growing environmental concerns in chemical manufacturing.

Analytical characterization of 90259-52-2 employs advanced techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure high purity standards required for pharmaceutical applications. The compound typically appears as a white to off-white crystalline powder with specific melting point and spectral properties that serve as quality control parameters.

Beyond pharmaceutical applications, Ethyl 2-amino-6-methylbenzoate finds use in specialty aromatic chemicals and flavor compounds. Its structural characteristics contribute to unique olfactory properties, making it valuable in fragrance development. The compound's stability under various conditions enhances its utility in these applications, where consistent performance is essential.

The global market for fine chemical intermediates like CAS 90259-52-2 continues to expand, driven by increasing demand from the pharmaceutical sector. Market analysts note particular growth in Asia-Pacific regions, where contract research organizations and generic drug manufacturers are expanding their production capacities. This growth reflects broader trends in chemical outsourcing and specialization within the fine chemicals industry.

Recent patent literature reveals innovative applications of 2-amino-6-methylbenzoate derivatives in various therapeutic areas. Researchers are particularly interested in their potential as enzyme inhibitors and receptor modulators, with several compounds in preclinical development stages. These developments underscore the continuing importance of this chemical class in drug discovery pipelines.

Quality standards for Ethyl 2-amino-6-methylbenzoate have become increasingly stringent, particularly for pharmaceutical-grade material. Manufacturers now implement comprehensive quality management systems including GMP compliance and ICH guidelines to meet regulatory requirements. These standards ensure batch-to-batch consistency and traceability throughout the supply chain.

Storage and handling of 90259-52-2 require standard laboratory precautions for organic compounds. Proper conditions include protection from moisture and extreme temperatures to maintain stability. While not classified as hazardous under normal handling conditions, appropriate personal protective equipment is recommended when working with the compound in powder form.

Future research directions for Ethyl 2-amino-6-methylbenzoate include exploration of its catalytic applications and potential in material science. Some studies investigate its use as a ligand in transition metal catalysis, while others examine its incorporation into specialty polymers. These diverse applications highlight the compound's versatility beyond its traditional uses.

For researchers and industry professionals seeking high-purity Ethyl 2-amino-6-methylbenzoate, several specialty chemical suppliers offer the compound in various quantities. Procurement considerations should include certificate of analysis review, supplier reliability, and compliance with relevant regulatory standards for intended applications.

In conclusion, CAS 90259-52-2 represents an important building block in modern organic synthesis with growing applications across multiple industries. Its combination of structural features and reactivity continues to inspire new research directions while supporting established manufacturing processes. As chemical innovation progresses, Ethyl 2-amino-6-methylbenzoate will likely maintain its position as a valuable intermediate in both academic and industrial settings.

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